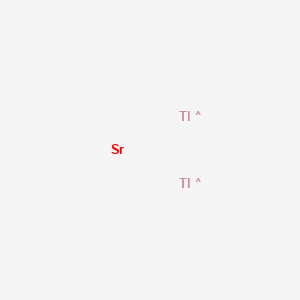
3-Pyridinecarboxamide, N-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N-methyl-, 1-oxide is a chemical compound belonging to the class of pyridinecarboxamides It is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a methyl group at the nitrogen atom, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-methyl-, 1-oxide typically involves the oxidation of N-methyl-3-pyridinecarboxamide. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-oxide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Higher-order N-oxides or other oxidized derivatives.
Reduction: N-methyl-3-pyridinecarboxamide.
Substitution: Various substituted pyridinecarboxamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N-methyl-, 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but without the N-oxide group.
N-methyl-4-pyridone-3-carboxamide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Pyridinecarboxamide, N-methyl-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59932-16-0 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-methyl-1-oxidopyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(10)6-3-2-4-9(11)5-6/h2-5H,1H3,(H,8,10) |
InChI-Schlüssel |
JRINWRIRYMIVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C[N+](=CC=C1)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



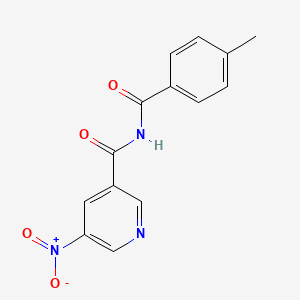
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
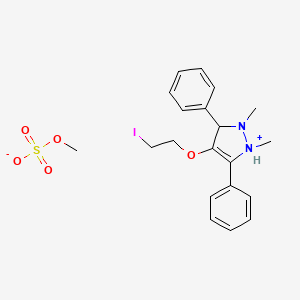
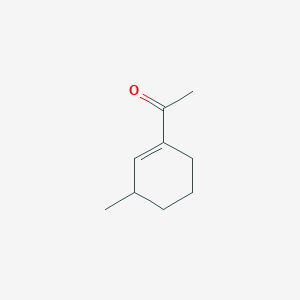
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)

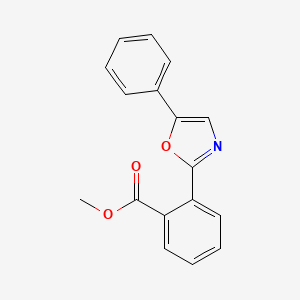

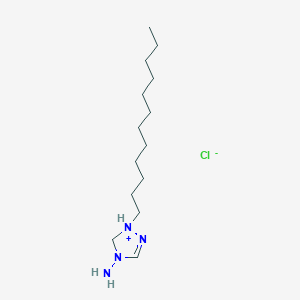

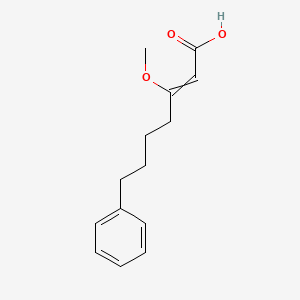
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)
